

# In-depth Technical Guide: (S,R,S)-AHPC-PEG3-NH2 Free Base

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG3-NH2  
hydrochloride

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This document provides a detailed overview of the physicochemical properties of (S,R,S)-AHPC-PEG3-NH2 in its free base form, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs).

## Physicochemical Data

The fundamental properties of (S,R,S)-AHPC-PEG3-NH2 free base are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

Property	Value
Molecular Formula	C <sub>30</sub> H <sub>45</sub> N <sub>5</sub> O <sub>7</sub> S
Molecular Weight	619.77 g/mol
Synonyms	VH032-PEG3-NH2, VHL Ligand-Linker Conjugates 1, E3 ligase Ligand-Linker Conjugates 5 Free Base
CAS Number	2010159-56-3
Appearance	Solid, Light yellow to yellow

Table 1: Key physicochemical data for (S,R,S)-AHPC-PEG3-NH2 free base.[1][2]

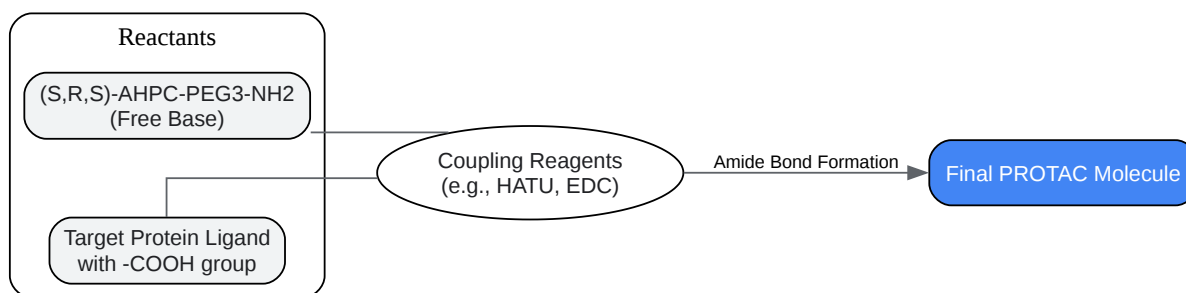
## Chemical Structure and Functionality

(S,R,S)-AHPC-PEG3-NH2 is a synthetic E3 ligase ligand-linker conjugate.[1] It is comprised of three key components:

- The (S,R,S)-AHPC moiety: This is a von Hippel-Lindau (VHL) E3 ligase ligand, responsible for recruiting the VHL protein.
- A 3-unit PEG linker: The polyethylene glycol spacer enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
- A terminal primary amine (-NH<sub>2</sub>): This functional group serves as a reactive handle for conjugation to a target protein ligand.

## Experimental Workflow: PROTAC Synthesis

The terminal amine group on (S,R,S)-AHPC-PEG3-NH2 is typically used for amide bond formation with a carboxylic acid on a target protein ligand. This is a common strategy in the synthesis of PROTAC molecules.



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Figure 1: Generalized workflow for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG3-NH<sub>2</sub>.

## Methodology: Molecular Weight Determination

The molecular weight of (S,R,S)-AHPC-PEG3-NH2 free base is calculated based on its empirical formula,  $C_{30}H_{45}N_5O_7S$ .<sup>[1][2]</sup> The calculation involves summing the atomic weights of each atom in the molecule.

Calculation:  $(30 * \text{Atomic Weight of Carbon}) + (45 * \text{Atomic Weight of Hydrogen}) + (5 * \text{Atomic Weight of Nitrogen}) + (7 * \text{Atomic Weight of Oxygen}) + (1 * \text{Atomic Weight of Sulfur}) = 619.77 \text{ g/mol}$

This value is critical for preparing solutions of known concentrations and for analytical techniques such as mass spectrometry. It is important to distinguish the molecular weight of the free base from its salt forms, such as the hydrochloride salt ( $C_{30}H_{46}ClN_5O_7S$ ), which has a higher molecular weight of 656.23 g/mol due to the addition of a molecule of HCl.<sup>[3][4]</sup>

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## References

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- To cite this document: BenchChem. [In-depth Technical Guide: (S,R,S)-AHPC-PEG3-NH2 Free Base]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15604571#molecular-weight-of-s-r-s-ahpc-peg3-nh2-free-base\]](https://www.benchchem.com/product/b15604571#molecular-weight-of-s-r-s-ahpc-peg3-nh2-free-base)

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